molecular formula C5H7F3O3S B15195462 2-Methyl-1-propenyl trifluoromethanesulfonate CAS No. 53282-30-7

2-Methyl-1-propenyl trifluoromethanesulfonate

Cat. No.: B15195462
CAS No.: 53282-30-7
M. Wt: 204.17 g/mol
InChI Key: ZBMXEMUYHOPIKB-UHFFFAOYSA-N
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Description

2-Methyl-1-propenyl trifluoromethanesulfonate is an organic compound with the molecular formula C5H7F3O3S. It is a trifluoromethanesulfonate ester, known for its strong electrophilic properties. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-propenyl trifluoromethanesulfonate can be synthesized through the reaction of 2-methyl-1-propenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include distillation and purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-propenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve solvents like dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction .

Major Products Formed

The major products formed from reactions with this compound depend on the type of nucleophile and reaction conditions. For example, reactions with amines can produce amides, while reactions with alcohols can yield ethers .

Scientific Research Applications

2-Methyl-1-propenyl trifluoromethanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Pharmaceutical Research: This compound is employed in the development of new drugs and medicinal compounds.

    Material Science: It is used in the preparation of advanced materials with specific properties.

    Biological Studies: Researchers use this compound to study biochemical pathways and interactions

Mechanism of Action

The mechanism of action of 2-Methyl-1-propenyl trifluoromethanesulfonate involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-propenyl trifluoromethanesulfonate is unique due to its specific structure, which combines the reactivity of the trifluoromethanesulfonate group with the versatility of the propenyl group. This combination allows for a wide range of chemical reactions and applications in various fields .

Properties

CAS No.

53282-30-7

Molecular Formula

C5H7F3O3S

Molecular Weight

204.17 g/mol

IUPAC Name

2-methylprop-1-enyl trifluoromethanesulfonate

InChI

InChI=1S/C5H7F3O3S/c1-4(2)3-11-12(9,10)5(6,7)8/h3H,1-2H3

InChI Key

ZBMXEMUYHOPIKB-UHFFFAOYSA-N

Canonical SMILES

CC(=COS(=O)(=O)C(F)(F)F)C

Origin of Product

United States

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